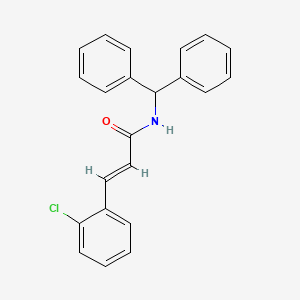
3-(2-chlorophenyl)-N-(diphenylmethyl)acrylamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2-chlorophenyl)-N-(diphenylmethyl)acrylamide, also known as CPAA, is a chemical compound that has gained attention in scientific research due to its potential applications in medicinal chemistry. This compound has been synthesized using various methods and has shown promising results in the treatment of various diseases.
作用機序
The mechanism of action of 3-(2-chlorophenyl)-N-(diphenylmethyl)acrylamide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. 3-(2-chlorophenyl)-N-(diphenylmethyl)acrylamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. 3-(2-chlorophenyl)-N-(diphenylmethyl)acrylamide has also been shown to inhibit the activity of acetylcholinesterase (AChE), which is involved in the breakdown of acetylcholine in the brain. Inhibition of AChE can lead to increased levels of acetylcholine, which is important for memory and cognitive function.
Biochemical and Physiological Effects:
3-(2-chlorophenyl)-N-(diphenylmethyl)acrylamide has been shown to have various biochemical and physiological effects. It has been shown to inhibit the proliferation of cancer cells and induce apoptosis (programmed cell death). 3-(2-chlorophenyl)-N-(diphenylmethyl)acrylamide has also been shown to reduce inflammation and oxidative stress in animal models of inflammatory diseases. In addition, 3-(2-chlorophenyl)-N-(diphenylmethyl)acrylamide has been shown to improve memory and cognitive function in animal models of Alzheimer's disease and Parkinson's disease.
実験室実験の利点と制限
One advantage of 3-(2-chlorophenyl)-N-(diphenylmethyl)acrylamide is its versatility in applications. It has been shown to exhibit activity against various diseases, making it a potential therapeutic agent for multiple indications. Another advantage is its relatively low toxicity, making it a safer alternative to other compounds. However, one limitation is the lack of clinical data on its efficacy and safety in humans. Further research is needed to determine its optimal dosage and potential side effects.
将来の方向性
There are several future directions for research on 3-(2-chlorophenyl)-N-(diphenylmethyl)acrylamide. One direction is to further study its mechanism of action and identify its molecular targets. Another direction is to optimize its synthesis method to improve its yield and purity. Additionally, further preclinical studies are needed to determine its efficacy and safety in animal models before moving on to clinical trials. Finally, there is a need for clinical trials to determine its potential as a therapeutic agent for various diseases.
合成法
3-(2-chlorophenyl)-N-(diphenylmethyl)acrylamide can be synthesized using various methods, including the reaction of 2-chlorobenzaldehyde with diphenylmethylamine, followed by the reaction of the resulting product with acryloyl chloride. Another method involves the reaction of 2-chlorobenzaldehyde with diphenylmethylamine, followed by the reaction of the resulting product with acrylamide. These methods have been optimized to yield high purity and high yield of 3-(2-chlorophenyl)-N-(diphenylmethyl)acrylamide.
科学的研究の応用
3-(2-chlorophenyl)-N-(diphenylmethyl)acrylamide has been extensively studied for its potential applications in medicinal chemistry. It has been shown to exhibit antitumor activity, anti-inflammatory activity, and antiviral activity. 3-(2-chlorophenyl)-N-(diphenylmethyl)acrylamide has also been studied for its potential use as a therapeutic agent in the treatment of Alzheimer's disease and Parkinson's disease. 3-(2-chlorophenyl)-N-(diphenylmethyl)acrylamide has shown promising results in preclinical studies, and further research is needed to determine its efficacy and safety in clinical trials.
特性
IUPAC Name |
(E)-N-benzhydryl-3-(2-chlorophenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18ClNO/c23-20-14-8-7-9-17(20)15-16-21(25)24-22(18-10-3-1-4-11-18)19-12-5-2-6-13-19/h1-16,22H,(H,24,25)/b16-15+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIFDFWKCGQQILP-FOCLMDBBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)NC(=O)C=CC3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)NC(=O)/C=C/C3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2,4-dichloro-N-[2-(4-chlorophenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]benzamide](/img/structure/B5101232.png)
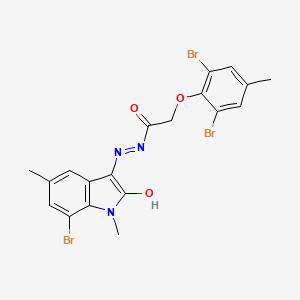
![N-[1-[(allylamino)carbonyl]-2-(2-furyl)vinyl]-3-bromobenzamide](/img/structure/B5101241.png)

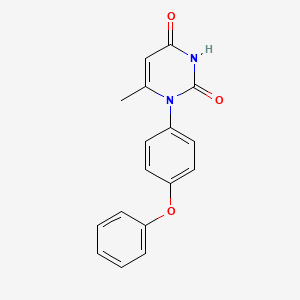
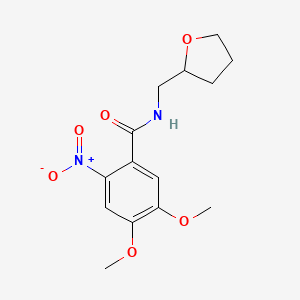
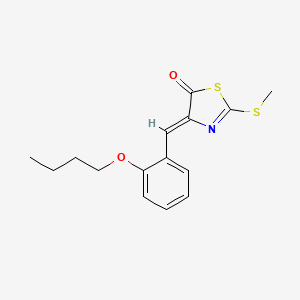
![4-[(3-cyclohexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-methoxyphenyl methanesulfonate](/img/structure/B5101268.png)
![2-{[4-(2-fluorobenzyl)-1-piperidinyl]methyl}pyridine trifluoroacetate](/img/structure/B5101276.png)
![methyl 2-{[N-(2,3-dichlorophenyl)-N-(phenylsulfonyl)glycyl]amino}benzoate](/img/structure/B5101281.png)
![N-ethyl-N-[(1'-methyl-1,4'-bipiperidin-4-yl)methyl]-2-(3-methylphenyl)acetamide](/img/structure/B5101282.png)

![4-{[(2-chloro-5-nitrophenyl)sulfonyl]amino}phenyl 4-chlorobenzoate](/img/structure/B5101299.png)
